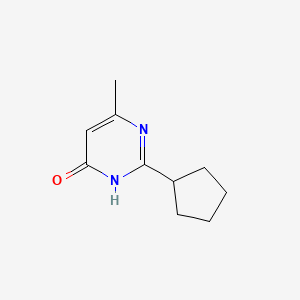

2-Cyclopentyl-6-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopentyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-9(13)12-10(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGDZIZNHPJFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine Derivatives

A common and efficient approach to synthesize 2-substituted pyrimidin-4-ols involves the use of 4,6-dichloropyrimidine derivatives as starting materials. The process includes:

- Reduction of 4,6-dichloro-5-nitropyrimidine to 6-chloro-5-aminopyrimidine intermediates.

- Selective substitution of the chlorine at the 4-position by cyclopentylamine under basic conditions (e.g., triethylamine) to yield 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine.

- Subsequent hydrolysis or substitution at the 6-position to introduce the methyl group or hydroxyl group, depending on the target structure.

This method was exemplified in the synthesis of related purine derivatives but is adaptable to pyrimidin-4-ol derivatives by modifying substituents and reaction conditions.

| Step | Reactants/Intermediates | Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | 4,6-Dichloro-5-nitropyrimidine + SnCl2 | Reduction in ethanol/ethyl acetate | 6-Chloro-5-aminopyrimidine |

| 2 | 6-Chloro-5-aminopyrimidine + cyclopentylamine | Triethylamine, nucleophilic substitution | 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine |

| 3 | Intermediate + methylating/hydrolyzing agents | Acidic/basic medium, heating | 2-Cyclopentyl-6-methylpyrimidin-4-ol |

Condensation and Cyclization Methods Using Formamide and Sodium Methoxide

Another synthetic route employs condensation reactions involving formamide and sodium methoxide with appropriate acetoacetic acid derivatives:

- Sodium methoxide catalyzes the condensation of methyl-substituted acetoacetic acid esters with formamidine hydrochloride.

- The reaction proceeds under reflux in ethanol for extended periods (e.g., 15 hours).

- Acidification with sulfuric acid and further reflux leads to cyclization forming the pyrimidin-4-ol core.

- Isolation is achieved by neutralization and extraction, yielding 4-hydroxy-5,6-dimethylpyrimidine derivatives with high molar yields (~83.8%).

Though this example is for 5,6-dimethylpyrimidin-4-ol, the method is adaptable for 2-cyclopentyl substitution by replacing methyl groups with cyclopentylamine nucleophiles in subsequent steps.

| Parameter | Details |

|---|---|

| Catalyst | Sodium methoxide (28% in methanol) |

| Solvent | Ethanol, n-butanol |

| Temperature | Reflux (~105–110 °C) |

| Reaction Time | 4–15 hours |

| Yield | Up to 83.8 mol% |

| Workup | Acidification with sulfuric acid, neutralization, extraction |

Use of Thionyl Chloride for Chlorination and Subsequent Substitution

Post-synthesis modification of pyrimidin-4-ol derivatives involves chlorination at the 4-position using thionyl chloride in solvents like acetonitrile and N-methylacetamide:

- The hydroxyl group at C4 is converted to a chloro substituent.

- The chlorinated intermediate can then undergo nucleophilic substitution with cyclopentylamine to introduce the cyclopentyl group.

- Typical conditions include stirring at 50 °C for 1 hour, followed by purification via silica gel chromatography.

This step is crucial for installing the cyclopentyl substituent at the 2-position via nucleophilic aromatic substitution mechanisms.

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Thionyl chloride | Acetonitrile | 50 °C | 1 hr | 4-Chloro-5,6-dimethylpyrimidine | Moderate |

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution on 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine derivatives | Cyclopentylamine, triethylamine, heating | High selectivity, adaptable | Requires careful control of substitution |

| Condensation with formamide and sodium methoxide | Methyl acetoacetic acid esters + formamidine hydrochloride | Sodium methoxide, reflux in ethanol, acidification | High yield, straightforward setup | Limited to methyl substituents initially |

| Chlorination with thionyl chloride + substitution | Pyrimidin-4-ol derivatives | Thionyl chloride, acetonitrile, 50 °C | Enables introduction of cyclopentyl group | Requires purification steps |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄)

Biological Activity

2-Cyclopentyl-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's structure features a cyclopentyl group and a methyl group at specific positions on the pyrimidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within cellular pathways.

- Target Enzymes : This compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

- Biochemical Pathways : The inhibition of CDK2 affects various biochemical pathways, including those related to cell growth and apoptosis. The compound's binding to CDK2 alters its activity, leading to significant changes in cellular function .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various assays:

- Cell Cycle Arrest : Studies revealed that treatment with this compound resulted in a dose-dependent induction of cell cycle arrest in cancer cell lines, particularly at G1/S transition points.

- Apoptosis Induction : The compound was also found to trigger apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Research demonstrated that low doses effectively inhibited CDK2 activity without significant toxicity, suggesting a favorable therapeutic index for potential cancer treatments .

- Metabolism : The compound is primarily metabolized by liver enzymes, particularly cytochrome P450s, which play a role in its clearance from the body. Understanding its metabolic pathways is crucial for optimizing dosing regimens in clinical applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific cancers:

- Diffuse Large B Cell Lymphoma (DLBCL) : In preclinical models, administration of this compound resulted in significant tumor regression and improved survival rates compared to control groups .

- Hepatocellular Carcinoma : The compound demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in liver cancer cell lines .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Table 1: Comparison of 2-Cyclopentyl-6-methylpyrimidin-4-ol with Analogues

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | - | 2-Cyclopentyl, 6-Me, 4-OH | C₁₀H₁₄N₂O | 178.23 | Hydroxyl, Cycloalkyl |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | 2-Cl, 6-Me, 4-COOH | C₇H₇ClN₂O₂ | 186.60 | Carboxylic acid, Chloro |

| 2-(Chloromethyl)-6-methylpyrimidin-4-ol | 23862-02-4 | 2-CH₂Cl, 6-Me, 4-OH | C₆H₇ClN₂O | 158.59 | Hydroxyl, Chloromethyl |

| 2-(Methylthio)-6-propylpyrimidin-4-ol | 5751-17-7 | 2-SMe, 6-Pr, 4-OH | C₈H₁₂N₂OS | 184.26 | Thioether, Hydroxyl |

| 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol | 2090280-46-7 | 6-(Cyclopentylethyl), 2-Me, 4-OH | C₁₂H₁₈N₂O | 206.29 | Hydroxyl, Extended alkyl |

Physical and Chemical Properties

- Hydrophobicity and Solubility : The cyclopentyl group in the target compound enhances lipophilicity compared to 2-chloro () or 2-chloromethyl () analogues. However, the hydroxyl group at position 4 improves aqueous solubility relative to thioether-containing derivatives like 2-(methylthio)-6-propylpyrimidin-4-ol (). The carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid () confers higher polarity and acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10) in the target compound .

- Reactivity : The chloromethyl group in 2-(chloromethyl)-6-methylpyrimidin-4-ol () is highly reactive toward nucleophilic substitution, unlike the inert cyclopentyl group in the target compound. The methylthio group in may undergo oxidation to sulfoxide or sulfone derivatives under mild conditions, adding synthetic versatility .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-6-methylpyrimidin-4-ol to ensure high purity and yield?

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or condensation. For example:

- Step 1 : React 6-methylpyrimidin-4-ol with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyl group at the 2-position.

- Step 2 : Optimize reaction temperature (80–100°C) and solvent polarity to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement .

- NMR spectroscopy : Analyze and spectra to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, methyl group at δ 2.3–2.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 207.2) .

Q. How do substituents like the cyclopentyl and methyl groups influence the compound’s chemical reactivity?

The cyclopentyl group enhances lipophilicity, improving membrane permeability, while the methyl group at the 6-position stabilizes the pyrimidine ring via steric hindrance, reducing undesired side reactions. Hydrogen bonding from the hydroxyl group at the 4-position further modulates solubility and intermolecular interactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Controlled in vitro assays : Standardize cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923) to minimize variability.

- Dose-response studies : Establish EC₅₀ values under consistent conditions (pH 7.4, 37°C).

- Mechanistic validation : Use RNA sequencing or proteomics to identify target pathways, differentiating direct effects from off-target interactions .

Q. How can computational modeling optimize the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., dihydrofolate reductase). Prioritize poses with strong hydrogen bonds between the hydroxyl group and active-site residues (e.g., Asp27).

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) to evaluate binding free energies (MM/PBSA) .

Q. What methodologies are effective for designing derivatives with enhanced pharmacological efficacy?

- SAR studies : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to improve target affinity.

- Bioisosteric replacement : Substitute the hydroxyl group with a bioisostere like a fluorine atom to enhance metabolic stability.

- In vivo pharmacokinetics : Measure oral bioavailability in rodent models and correlate with LogP values (target: 2–3) .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Stress testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC.

- Formulation : Use lyophilization or encapsulation in cyclodextrins to prevent hydrolysis of the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.